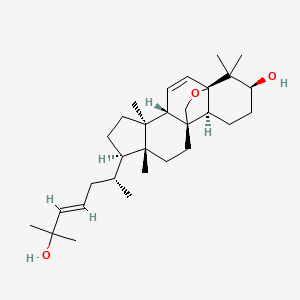
copper(1+);ethanethiolate;triphenylphosphane;tris(ethylsulfanyl)indigane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(1+);ethanethiolate;triphenylphosphane;tris(ethylsulfanyl)indigane is a complex compound that combines copper, ethanethiolate, triphenylphosphane, and tris(ethylsulfanyl)indigane
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of copper(1+);ethanethiolate;triphenylphosphane;tris(ethylsulfanyl)indigane typically involves the reaction of copper(I) salts with ethanethiolate, triphenylphosphane, and tris(ethylsulfanyl)indigane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the copper(I) ion. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to ensure high yield and purity of the final product. The purification process may include recrystallization or chromatography techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Copper(1+);ethanethiolate;triphenylphosphane;tris(ethylsulfanyl)indigane can undergo various chemical reactions, including:
Oxidation: The copper(I) center can be oxidized to copper(II) under certain conditions.
Reduction: The compound can be reduced back to copper(I) from copper(II).
Substitution: Ligands such as ethanethiolate or triphenylphosphane can be substituted with other ligands
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various phosphines or thiolates
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while substitution reactions may result in new copper(I) complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Copper(1+);ethanethiolate;triphenylphosphane;tris(ethylsulfanyl)indigane has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and other biomolecules.
Industry: It is used in the development of new materials with unique electronic and optical properties .
Wirkmechanismus
The mechanism of action of copper(1+);ethanethiolate;triphenylphosphane;tris(ethylsulfanyl)indigane involves the interaction of the copper(I) center with various molecular targets. The copper(I) ion can coordinate with ligands, facilitating electron transfer reactions. This coordination can lead to the activation of molecular oxygen or other substrates, resulting in various chemical transformations. The specific pathways involved depend on the nature of the ligands and the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper(I) triphenylphosphine complexes: These compounds share the triphenylphosphane ligand but may have different thiolate ligands.
Copper(I) thiolate complexes: These compounds have similar thiolate ligands but may differ in the phosphine ligands used
Uniqueness
Copper(1+);ethanethiolate;triphenylphosphane;tris(ethylsulfanyl)indigane is unique due to the combination of its ligands, which confer specific electronic and steric properties. This uniqueness makes it particularly useful in catalysis and materials science applications .
Eigenschaften
IUPAC Name |
copper(1+);ethanethiolate;triphenylphosphane;tris(ethylsulfanyl)indigane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.4C2H6S.Cu.In/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;4*1-2-3;;/h2*1-15H;4*3H,2H2,1H3;;/q;;;;;;+1;+3/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZAFFSQEACPGF-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[S-].CCS[In](SCC)SCC.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H50CuInP2S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
947.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159817-84-1 |
Source


|
| Record name | Copper(1+), bis(triphenylphosphine)-, (T-4)-tetrakis(ethanethiolato)indate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159817-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(6R,7R)-3-(Acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]oxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B583234.png)




![3-(2-Hydroxyethylcarbamoyl)-2,4,6-triiodo-5-[[2-(phenylmethoxycarbonylamino)acetyl]amino]benzoic acid](/img/structure/B583246.png)
